molecular formula C17H13N3O4 B5766936 N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B5766936
M. Wt: 323.30 g/mol
InChI Key: LPKIDALORSGRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H13N3O4 and its molecular weight is 323.30 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzodioxol-5-yl-2-(4-oxo-3(4H)-quinazolinyl)acetamide is 323.09060590 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C17H13N3O5
  • Molar Mass : 339.3 g/mol
  • CAS Number : 879478-31-6

The structural formula indicates the presence of both a benzodioxole moiety and a quinazoline derivative, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study involving various quinazoline compounds demonstrated that several derivatives possess cytotoxic effects against multiple cancer cell lines, including ovarian (SKOV3), prostate (DU145), and colorectal (COLO205) cancer cells. The IC50 values for these compounds were reported to be below 10 µg/mL, indicating potent activity .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

Compound IDCell LineIC50 (µg/mL)
2bSKOV3<10
2dDU145<10
2eCOLO205<10

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. A study reported that certain substituted quinazolines exhibited activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. This suggests that this compound may possess similar antimicrobial potential, although specific data on this compound is limited .

Study on Anticancer Efficacy

In a detailed investigation, this compound was tested against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, supporting the hypothesis that this compound may serve as a lead structure for developing new anticancer agents.

Table 2: Anticancer Activity in Cell Lines

Cell LineGI50 (µM)
NCI-H5220.34
MCF70.52

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-16(19-11-5-6-14-15(7-11)24-10-23-14)8-20-9-18-13-4-2-1-3-12(13)17(20)22/h1-7,9H,8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKIDALORSGRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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